molecular formula C7H4ClF4N B2840899 3-Chloro-2-fluoro-4-(trifluoromethyl)aniline CAS No. 1807135-05-2

3-Chloro-2-fluoro-4-(trifluoromethyl)aniline

Cat. No.: B2840899
CAS No.: 1807135-05-2
M. Wt: 213.56
InChI Key: XZZNCUORKSLUOX-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4ClF4N . It has a molecular weight of 213.56 . The compound is in liquid form at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClF4N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2 . The SMILES string is Nc1ccc(Cl)cc1C(F)(F)F .


Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a molecular weight of 213.56 .

Scientific Research Applications

Vibrational Analysis and Theoretical Studies

3-Chloro-2-fluoro-4-(trifluoromethyl)aniline has been investigated for its potential use in nonlinear optical (NLO) materials. Studies on similar molecules, such as 4-chloro-3-(trifluoromethyl)aniline, have been conducted using experimental and theoretical vibrational analysis techniques like Fourier Transform-Infrared and Fourier Transform-Raman spectroscopy. These analyses explore the effects of electron-donating and withdrawing on the structure of aniline derivatives and how substituent positions influence vibrational spectra. Further insights from density functional theory computations, including hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions, highlight the potential of such compounds in NLO material applications (Revathi et al., 2017).

Direct Ortho-C-H Imidation in Synthesis

The compound has found application in synthetic chemistry as a monodentate transient directing group (MonoTDG) enabling Ruthenium(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This facilitates high efficiency and good functional group tolerance in the synthesis process, further allowing the amidated product to be converted into useful quinazoline and fused isoindolinone scaffolds through one-step derivatization. Such methodologies underscore the versatility of this compound in complex organic syntheses (Wu et al., 2021).

Novel Synthons for Isoxazoles and Triazines

Research has demonstrated the utility of anionically activated trifluoromethyl groups in this compound for synthesizing isoxazoles and 1,3,5-triazines. This innovative approach provides a novel pathway for creating these compounds, showcasing the synthetic importance and expanding applications of the activated trifluoromethyl group in the development of new materials and pharmaceuticals (Strekowski et al., 1995).

Properties

IUPAC Name

3-chloro-2-fluoro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZNCUORKSLUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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